N-Fmoc-3-iodo-D-alanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the iodine atom in the structure adds unique reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of N-Fmoc-3-iodo-D-alanine methyl ester typically involves the protection of the amino group with the Fmoc group, followed by iodination of the propanoate moiety. One common method involves the use of Fmoc-protected amino acids and subsequent iodination using iodine or iodinating agents under controlled conditions . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its Fmoc protection, which can be removed under mild conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Bioconjugation: It is used in bioconjugation techniques to attach peptides or other biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of N-Fmoc-3-iodo-D-alanine methyl ester primarily involves its reactivity due to the presence of the iodine atom and the Fmoc-protected amino group. The iodine atom can participate in various substitution and coupling reactions, while the Fmoc group provides stability and protection to the amino group during synthesis .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
Fmoc-Lysine: Used in peptide synthesis with a protected lysine side chain.
Fmoc-Serine: Contains a protected serine side chain for peptide synthesis.
Fmoc-Tyrosine: Used in peptide synthesis with a protected tyrosine side chain.
Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate is unique due to the presence of the iodine atom, which adds specific reactivity not found in other Fmoc-protected amino acids.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVRMHOLORRBM-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.